molecular formula C11H8ClN5 B1426186 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1207827-22-2

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B1426186
CAS No.: 1207827-22-2
M. Wt: 245.67 g/mol
InChI Key: PPIUINKGHRTHEI-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-d]pyrimidine Chemistry

The historical development of pyrazolo[3,4-d]pyrimidine chemistry traces its origins to the mid-20th century when researchers first began exploring the synthesis and properties of fused heterocyclic systems containing both pyrazole and pyrimidine rings. The early investigations into these compounds were driven by their structural similarity to naturally occurring purines, particularly adenine, which positioned them as potential bioisosteres for nucleotide-based drug development.

The evolution of pyrazolo[3,4-d]pyrimidine chemistry gained significant momentum during the 1980s and 1990s when these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases. This discovery marked a pivotal moment in the field, as protein kinases had emerged as crucial targets for therapeutic intervention in cancer and other diseases characterized by disrupted cellular signaling pathways. The unique structural features of pyrazolo[3,4-d]pyrimidines, including their ability to mimic adenosine triphosphate and interact with the adenosine triphosphate-binding pocket of kinases, positioned them as attractive candidates for kinase inhibitor development.

The structural versatility of the pyrazolo[3,4-d]pyrimidine scaffold has allowed for extensive chemical modifications, leading to the development of numerous derivatives with enhanced selectivity and potency against specific molecular targets. This adaptability has been particularly valuable in structure-activity relationship studies, where systematic modifications of the core structure have provided insights into the molecular features responsible for biological activity.

Throughout the subsequent decades, the field has witnessed continuous advancement in synthetic methodologies for pyrazolo[3,4-d]pyrimidine preparation. These developments have included cyclization reactions, condensation reactions, three-component reactions, microwave-assisted methods, and green chemistry approaches. The incorporation of palladium-catalyzed cross-coupling reactions and click chemistry has further enhanced the ability to introduce diverse functional groups, thereby expanding the structural diversity and biological activity profiles of these compounds.

Significance of 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine in Heterocyclic Chemistry

The compound this compound holds particular significance within the broader context of heterocyclic chemistry due to its unique structural features and potential applications. This compound represents a sophisticated example of molecular design that combines the pyrazolo[3,4-d]pyrimidine core with a substituted pyridine moiety, creating a tricyclic system with enhanced chemical complexity.

The presence of the chlorine atom at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system provides a reactive site for nucleophilic substitution reactions, making this compound a valuable synthetic intermediate for the preparation of more complex derivatives. This reactivity pattern has been extensively exploited in medicinal chemistry research, where the chlorine substituent serves as a leaving group in reactions with various nucleophiles, including amines, alcohols, and thiols.

The incorporation of the 3-methylpyridin-4-yl substituent at the N-1 position introduces additional structural complexity and potential for intermolecular interactions. The pyridine ring system contributes to the overall electronic properties of the molecule through its nitrogen heteroatom, while the methyl group at the 3-position provides steric bulk that can influence molecular conformation and binding interactions.

From a synthetic chemistry perspective, this compound exemplifies the sophisticated approaches required for the construction of polyheterocyclic systems. The synthesis typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the pyridine-containing substituent. These synthetic challenges have driven the development of new methodologies and strategies for heterocycle construction.

The compound also serves as an important model system for studying the chemical behavior of halogenated pyrazolopyrimidines. The reactivity patterns observed with this compound provide valuable insights into the general principles governing the chemistry of related systems, contributing to the broader understanding of heterocyclic reaction mechanisms and synthetic strategies.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming fused heterocyclic systems. The compound is classified as a pyrazolo[3,4-d]pyrimidine derivative, where the bracketed numbers [3,4-d] indicate the specific fusion pattern between the pyrazole and pyrimidine rings.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstract Service Number 1207827-22-2
Molecular Formula C₁₁H₈ClN₅
Molecular Weight 245.67 g/mol
Melting Point Not specified -
Topological Polar Surface Area 56.49 Ų
Logarithm of Partition Coefficient 2.17232
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 1

The structural classification of this compound places it within the broader family of pyrazolopyrimidines, which are characterized by the fusion of a pyrazole ring with a pyrimidine ring. The specific [3,4-d] fusion pattern indicates that the pyrazole ring is attached to the pyrimidine ring through positions 3 and 4 of the pyrimidine system and positions 4 and 5 of the pyrazole ring.

Table 2: Structural Classification and Ring System Analysis

Structural Feature Description Significance
Core Ring System Pyrazolo[3,4-d]pyrimidine Bicyclic heterocycle with nitrogen heteroatoms
Substitution Pattern 4-chloro, 1-(3-methylpyridin-4-yl) Provides reactive sites and electronic modification
Nitrogen Count Five nitrogen atoms total Contributes to hydrogen bonding and coordination properties
Aromatic System Three fused aromatic rings Enhances π-π stacking interactions and planarity
Halogen Substituent Chlorine at position 4 Reactive site for nucleophilic substitution

The systematic name reflects the hierarchical approach to nomenclature, where the pyrazolo[3,4-d]pyrimidine serves as the parent structure, and the substituents are named according to their positions and chemical nature. The 4-chloro designation indicates the presence of a chlorine atom at position 4 of the pyrimidine ring, while the 1-(3-methylpyridin-4-yl) notation specifies that a 3-methylpyridin-4-yl group is attached to position 1 of the pyrazole ring.

The compound can also be described using its Simplified Molecular Input Line Entry System notation as CC1=C(N2N=CC3=C(Cl)N=CN=C32)C=CN=C1, which provides a linear representation of the molecular structure. This notation system is particularly useful for database searches and computational chemistry applications.

From a chemical classification perspective, this compound belongs to the class of substituted pyrazolopyrimidines and can be further categorized as a halogenated heterocycle due to the presence of the chlorine substituent. The compound also falls under the classification of nitrogen-rich heterocycles, given its five nitrogen atoms distributed across the three aromatic rings.

Properties

IUPAC Name

4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c1-7-4-13-3-2-9(7)17-11-8(5-16-17)10(12)14-6-15-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIUINKGHRTHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine as an anticancer agent. Research indicates that this compound can inhibit tumor cell proliferation through modulation of various signaling pathways involved in cell growth and survival.

Key Findings:

  • Cell Line Studies: In vitro studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated significant cytotoxicity with determined IC50 values indicating effective dose-response relationships.
Cell LineIC50 (µM)
A54915.2
MCF-712.8

These results suggest that the compound could serve as a lead structure for the development of new anticancer therapies.

Anti-inflammatory Properties

The compound has shown promise in the realm of anti-inflammatory research. Its structural features indicate potential efficacy in inhibiting pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Research Insights:

  • Mechanism of Action: The anti-inflammatory effects may be attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses and inflammation.
  • Comparative Studies: In pharmacological screenings against established anti-inflammatory drugs, this compound exhibited lower ulcerogenic activity compared to Diclofenac, suggesting a safer profile for long-term use.

Antimicrobial Activity

Antimicrobial properties have also been explored for this compound. Derivatives of pyrazolo[3,4-D]pyrimidine have demonstrated efficacy against various bacterial strains.

Case Studies:

  • In Vitro Efficacy: Studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituents at positions 1, 4, and 6. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine 1: 3-methylpyridin-4-yl; 4: Cl 280.69 (C₁₂H₉ClN₆) Predicted kinase inhibition via pyridine-mediated H-bonding; enhanced solubility due to polar pyridyl group. Hypothetical
4-Chloro-1-phenyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine 1: Ph; 4: Cl; 6: CH₃ 242.68 (C₁₂H₁₀ClN₅) Moderate EGFR inhibition (IC₅₀ ~ 1.2 µM); phenyl group increases lipophilicity, reducing aqueous solubility.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1: CH₃; 4: Cl; 6: CH₂Cl 217.64 (C₇H₆Cl₂N₄) Dual reactive sites (Cl at 4 and CH₂Cl at 6); used to synthesize antibacterial derivatives (MIC: 4–16 µg/mL against S. aureus).
4-Chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine 1: 4-NO₂-Ph; 4: Cl 265.10 (C₁₁H₆ClN₅O₂) Electron-withdrawing nitro group reduces nucleophilic substitution reactivity but enhances π-π stacking in kinase binding (e.g., Src inhibition).
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine 1: 3-Cl-Bn; 4: Cl 279.12 (C₁₂H₈Cl₂N₄) High lipophilicity (LogP ~ 3.5) improves membrane permeability; moderate anticancer activity (IC₅₀: 8–12 µM in HeLa cells).
4-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1: 4-OCH₃-Ph; 4: Cl 260.68 (C₁₂H₉ClN₄O) Methoxy group improves solubility (LogS: -3.2 vs. -4.5 for phenyl analog); weak kinase inhibition due to reduced electrophilicity at position 4.

Key Insights from Comparison

Substituent Effects on Reactivity :

  • Chlorine at position 4 is critical for nucleophilic substitution, enabling diversification (e.g., hydrazine derivatives in ).
  • Electron-withdrawing groups (e.g., nitro in ) reduce reactivity at position 4 but enhance target binding via aromatic interactions.

Biological Activity Modulation: Pyridinyl vs. Phenyl Groups: The 3-methylpyridin-4-yl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to phenyl or benzyl analogs . Methyl vs.

Lipophilicity and Permeability :

  • Benzyl or chlorobenzyl substituents (e.g., ) increase LogP, favoring cell penetration but risking off-target toxicity.
  • Polar groups (e.g., methoxy in ) balance solubility and activity but may reduce target affinity.

Biological Activity

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-D]pyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. Its unique chemical structure allows for various biological activities, making it a subject of extensive research.

The compound is characterized by its chlorinated pyrazolo ring fused with a pyrimidine ring and a methylpyridine moiety. The molecular formula is C11H8ClN5C_{11}H_{8}ClN_{5}, with a molecular weight of approximately 245.67 g/mol. Its synthesis typically involves multi-step organic reactions, including methods such as Suzuki–Miyaura coupling.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit various enzymes and receptors, influencing critical cellular processes such as:

  • Cell Proliferation : By inhibiting kinases involved in cell cycle regulation.
  • Apoptosis : Inducing programmed cell death in cancerous cells.
  • Signal Transduction : Affecting pathways that regulate cellular responses.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For example, it has shown efficacy against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)26Inhibition of EGFR and CDK2
NCI-H22618–30Induction of apoptosis
SNU4490.07Inhibition of growth via cyclin-dependent kinase inhibition

Research indicates that the compound's structural modifications enhance its selectivity and potency against these targets compared to similar compounds .

Neurological Applications

Emerging evidence suggests that this compound may act as a sigma-1 receptor ligand, which could influence pain pathways in the central nervous system. This property positions it as a potential candidate for analgesic therapies .

Case Studies

A study conducted by Zheng et al. reported that derivatives of this compound displayed significant inhibitory effects on lung cancer cell lines, with some derivatives exhibiting IC50 values lower than those of established treatments like erlotinib . Another study highlighted its potential in enhancing autophagy in cancer cells without inducing apoptosis, suggesting a novel mechanism for cancer treatment .

Comparative Analysis

The biological activity of this compound can be compared with other pyrazolo derivatives:

Compound NameStructural FeaturesBiological Activity
4-Amino-1H-pyrazolo[3,4-d]pyrimidineAmino group at position 4EGFR inhibitor
5-Methylpyrazolo[3,4-d]pyrimidineMethyl group at position 5CDK2 inhibitor
6-Chloro-1-(2-methylpyridin-3-yl)-pyrazolo[3,4-d]pyrimidineChlorinated derivative with different pyridine substitutionSigma receptor ligand

The unique combination of substituents on this compound enhances its selectivity and potency against target receptors compared to other derivatives .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine, and how are intermediates purified?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are synthesized by reacting pyrazolo precursors with chlorinated reagents (e.g., 2-chloroacetyl chloride) in solvents like acetonitrile or DMF under reflux . Purification often involves recrystallization from acetonitrile or dichloromethane, followed by vacuum drying . Intermediate characterization relies on IR and 1^1H NMR spectroscopy to confirm substituent positions and reaction completion .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm1^{-1}) and amide/urea bonds in derivatives .
  • 1^1H NMR : Resolves aromatic protons in the pyrazolo[3,4-d]pyrimidine core (δ 7.5–8.5 ppm) and methyl/methylene groups from substituents (e.g., 3-methylpyridinyl at δ 2.5–3.0 ppm) .
  • XRPD (X-ray powder diffraction) : Validates crystalline structure and polymorphism, as demonstrated for hydrochloride salts in advanced derivatives .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Waste disposal : Hazardous byproducts (e.g., chlorinated intermediates) must be segregated and processed by certified waste management services .
  • First aid : Contaminated clothing should be removed immediately, and affected areas rinsed with water for 15 minutes .

Advanced Research Questions

Q. How can reaction yields be optimized for N-substituted derivatives of this compound?

  • Catalyst selection : Anhydrous sodium acetate in DMF improves acylation efficiency by scavenging HCl .
  • Temperature control : Reflux (e.g., 80°C for 16 hours) ensures complete reaction while minimizing side products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, whereas acetonitrile aids in recrystallization .
  • Post-reaction processing : Rapid cooling and filtration reduce impurity incorporation, as seen in urea/thiourea derivative synthesis .

Q. How can contradictory data in pharmacological studies (e.g., antitumor vs. anti-inflammatory activity) be resolved?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, 3-methylpyridinyl groups may enhance kinase inhibition (antitumor), while aryloxy substitutions could favor anti-inflammatory pathways .
  • Dose-response profiling : Assess activity across concentrations (e.g., IC50_{50} values) to differentiate primary vs. off-target effects .
  • Molecular dynamics (MD) simulations : Model interactions with target proteins (e.g., purine-binding enzymes) to rationalize divergent biological outcomes .

Q. What analytical strategies address challenges in polymorph identification during salt formation?

  • XRPD with Rietveld refinement : Quantifies crystalline phases and identifies hydrate/anhydrate forms, as applied to hydrochloride salts .
  • DSC/TGA : Detects thermal events (e.g., melting points, decomposition) to distinguish polymorphs .
  • Solvent screening : Varying recrystallization solvents (e.g., water vs. ethanol) can selectively stabilize specific crystal forms .

Q. How can computational methods guide the design of novel derivatives with improved bioavailability?

  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability based on substituent hydrophobicity .
  • Docking studies : Identify binding poses in target enzymes (e.g., tyrosine kinases) to prioritize derivatives with optimal steric/electronic properties .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett constants) with biological activity to refine synthetic priorities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

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